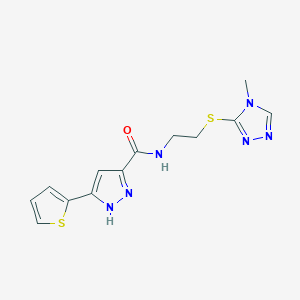
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H14N6OS2 and its molecular weight is 334.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of triazole derivatives known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is C12H14N4S2, with a molecular weight of approximately 286.39 g/mol. The structure features a pyrazole ring, a thiophene moiety, and a triazole group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4S2 |
| Molecular Weight | 286.39 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 417.2 °C |
| Melting Point | Not available |
Biological Activities
Research has highlighted several biological activities associated with triazole derivatives, including the compound :
Antimicrobial Activity
Triazole compounds have shown significant antimicrobial properties. For example, studies indicate that similar triazole derivatives exhibit effectiveness against various bacterial strains. The compound this compound may possess similar activity due to its structural components that enhance interaction with microbial targets .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds containing the triazole moiety have demonstrated activity against various cancer cell lines, including breast and colon cancer cells. Specific analogs have shown IC50 values in the micromolar range against these cell lines . The compound's unique structure may contribute to its ability to inhibit cancer cell proliferation.
Anti-inflammatory Effects
Triazoles are also recognized for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The presence of the thiophene group in this compound may further enhance its anti-inflammatory activity.
Case Studies
- Antimicrobial Screening : A study conducted on methylene-substituted triazoles showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound could effectively inhibit bacterial growth .
- Anticancer Activity : In vitro studies on various triazole derivatives revealed significant cytotoxic effects on cancer cell lines such as HCT116 (colon cancer) and T47D (breast cancer). Compounds with structural similarities demonstrated IC50 values ranging from 6.2 μM to 43.4 μM .
Properties
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6OS2/c1-19-8-15-18-13(19)22-6-4-14-12(20)10-7-9(16-17-10)11-3-2-5-21-11/h2-3,5,7-8H,4,6H2,1H3,(H,14,20)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGDRMQXQKUUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














